(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyprodine is synthesized through a multi-step process involving the reaction of dibenzocycloheptene with piperidine. The key steps include:
Formation of Dibenzocycloheptene: This involves the cyclization of biphenyl derivatives.
Reaction with Piperidine: The dibenzocycloheptene is then reacted with piperidine under controlled conditions to form cyprodine.
Industrial Production Methods: In industrial settings, the production of cyprodine involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Cyprodine undergoes several types of chemical reactions, including:
Oxidation: Cyprodine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of cyprodine, affecting its pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the cyprodine molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Reduced forms of cyprodine with altered pharmacological activity.
Substitution Products: Derivatives with modified chemical and pharmacological properties.
Scientific Research Applications
Cyprodine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on various biological pathways, including serotonin and histamine pathways.
Medicine: Used in clinical research for its potential therapeutic effects in conditions such as serotonin syndrome and appetite stimulation.
Industry: Employed in the development of new antihistamine drugs and related compounds
Mechanism of Action
Cyprodine exerts its effects by competing with free histamine and serotonin for binding at their respective receptors. This antagonism at the histamine H1 receptor and serotonin receptors leads to its antihistamine and antiserotonin effects. Additionally, cyprodine’s action on the appetite center of the hypothalamus accounts for its ability to stimulate appetite .
Comparison with Similar Compounds
Ketotifen: Another first-generation antihistamine with similar antihistamine effects but fewer side effects.
Loratadine: A second-generation antihistamine with similar efficacy but fewer sedative effects.
Promethazine: A first-generation antihistamine with additional antiemetic properties
Uniqueness of Cyprodine: Cyprodine’s unique combination of antihistamine, antiserotonin, and appetite-stimulating properties sets it apart from other similar compounds. Its ability to act on multiple receptor types makes it a versatile compound in both clinical and research settings .
Properties
Molecular Formula |
C67H97CoN14O17PS |
---|---|
Molecular Weight |
1492.5 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate |
InChI |
InChI=1S/C62H90N13O14P.C5H9NO3S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-3(7)6-4(2-10)5(8)9;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/b38-23-,50-32-,55-33-;;/t31-,34+,35+,36+,37-,41+,52+,53+,56+,57-,59+,60-,61-,62-;4-;/m00./s1 |
InChI Key |
BZLYFDSDKLBOFC-SFSIFEIQSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=N)[O-])/N7)CCC(=N)[O-])(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)N[C@@H](CS)C(=O)O.[Co+2] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)NC(CS)C(=O)O.[Co+2] |
Origin of Product |
United States |
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